molecular formula C10H7F2N3O B152382 (1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide CAS No. 378236-67-0

(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide

Cat. No.: B152382
CAS No.: 378236-67-0
M. Wt: 223.18 g/mol
InChI Key: ILOVAIMDRIXGIU-NKWVEPMBSA-N
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Description

(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide, or DFCPA, is a versatile reagent used in organic synthesis, particularly in the preparation of cyclopropanes and heterocyclic compounds. It is a five-membered ring compound that is composed of a cyclopropane ring and an azide group on the terminal carbon atom. Due to its unique structure, DFCPA is highly reactive and can be used to synthesize a wide variety of complex molecules. It is a useful tool in the field of organic synthesis and has many applications in the laboratory.

Scientific Research Applications

Enzymatic Process Development

A ketoreductase (KRED) was employed to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into a chiral alcohol, which is crucial for synthesizing (1R,2R)-2-(3,4-difluorophenyl)cyclopropanecarboxylic acid ethyl ester. This enzymatic process, marked by its green and environmentally friendly nature, exhibited high productivity and conversion rates, showing promise for industrial applications (Guo et al., 2017).

Biocatalysis in Drug Synthesis

(1R,2R)-2-(3,4-Difluorophenyl)-cyclopropanecarbonyl Azide is integral in the synthesis of Ticagrelor, an antiplatelet medication. A study highlighted an efficient hydrolytic resolution process for preparing (1R,2R)-DFPCPCA, a precursor to Ticagrelor, using an immobilized Candida antarctica lipase B (CALB) in methyl tert‑butyl ether. This process showcased improved enzyme activity and enantioselectivity, underlining its significance in synthesizing optically pure pharmaceutical intermediates (Wang et al., 2019).

Stereoselective Biocatalytic Synthesis

The stereoselective biocatalytic synthesis of cyclopropane precursor to ticagrelor was achieved using engineered enzymes, offering a single-step biocatalytic route to pharmaceutical intermediates. This process, noted for its high diastereoselectivity and enantioselectivity, opens avenues for replacing multi-step chemical syntheses with efficient, clean, and highly selective enzyme-catalyzed processes (Hernandez et al., 2016).

Click Chemistry in Synthesis

The molecule also finds application in click chemistry, specifically in tandem ring-opening/click reactions of acetylene-bearing donor–acceptor cyclopropanes. This process leads to the formation of novel linearly fused tricyclic 1,2,3-triazoles, demonstrating its utility in the synthesis of complex molecular structures (Flisar et al., 2014).

Properties

IUPAC Name

(1R,2R)-2-(3,4-difluorophenyl)cyclopropane-1-carbonyl azide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2N3O/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(16)14-15-13/h1-3,6-7H,4H2/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILOVAIMDRIXGIU-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)N=[N+]=[N-])C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)N=[N+]=[N-])C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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